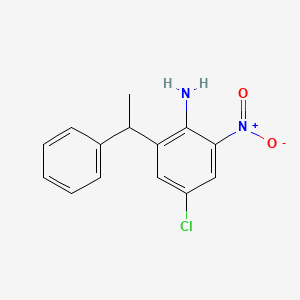
4-Chloro-2-nitro-6-(1-phenylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-nitro-6-(1-phenylethyl)aniline is an organic compound with the molecular formula C14H13ClN2O2 It is a derivative of aniline, featuring a chloro group, a nitro group, and a phenylethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitro-6-(1-phenylethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chloroaniline to introduce the nitro group, followed by a Friedel-Crafts alkylation to attach the phenylethyl group. The reaction conditions for these steps often include the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitro-6-(1-phenylethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, especially when activated by the electron-withdrawing nitro group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Chloro-2-amino-6-(1-phenylethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
4-Chloro-2-nitro-6-(1-phenylethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its derivatives are screened for activity against various biological targets.
Medicine: Explored as a potential lead compound for drug development. Its structural features make it a candidate for modification and optimization in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitro-6-(1-phenylethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the phenylethyl group may enhance binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioactive.
2-Nitroaniline: Lacks both the chloro and phenylethyl groups, resulting in different reactivity and applications.
4-Nitroaniline: Similar to 2-nitroaniline but with a chloro group, affecting its chemical properties and reactivity.
Uniqueness
4-Chloro-2-nitro-6-(1-phenylethyl)aniline is unique due to the presence of all three functional groups (chloro, nitro, and phenylethyl) on the benzene ring. This combination of groups imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
105957-75-3 |
|---|---|
Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
4-chloro-2-nitro-6-(1-phenylethyl)aniline |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(10-5-3-2-4-6-10)12-7-11(15)8-13(14(12)16)17(18)19/h2-9H,16H2,1H3 |
InChI Key |
JTXHKFSQSKEYHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


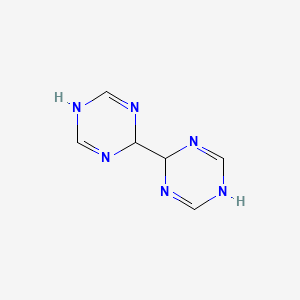

![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)

![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
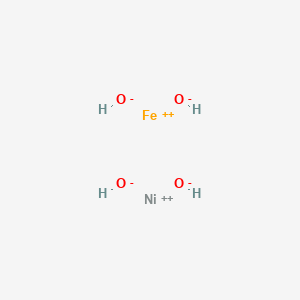
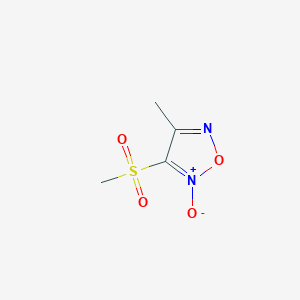

![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
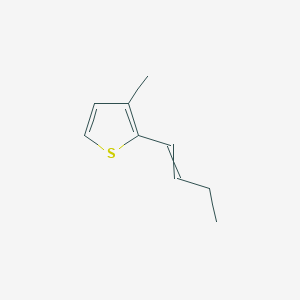
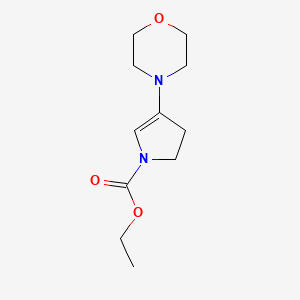
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
